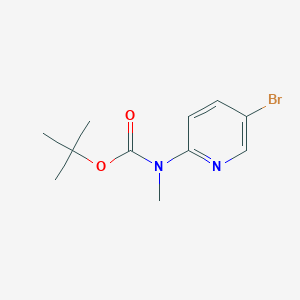

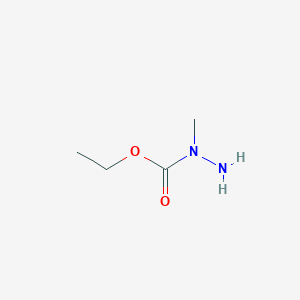

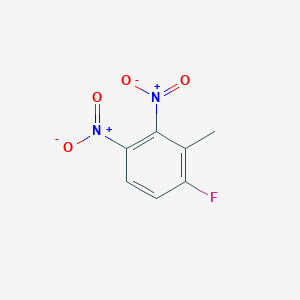

![molecular formula C12H7BrO4 B1338731 4-溴萘并[1,8-de:4,5-d’e’]双[1,3]二氧杂环己烷 CAS No. 88051-30-3](/img/structure/B1338731.png)

4-溴萘并[1,8-de:4,5-d’e’]双[1,3]二氧杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bromonaphthoquinones, which are key intermediates for the synthesis of the 3C protease inhibitor thysanone, has been explored through the addition of silyloxydienes to dibromo-benzoquinone. Specifically, the addition of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene to 2,6-dibromo-1,4-benzoquinone resulted in a mixture of products, with the desired naphthoquinone being predominant when benzene was used as a solvent. Further chemical modifications, such as benzylation and methylation, were employed to obtain various bromonaphthoquinones. The synthesis route was adjusted when direct methods failed, as seen in the preparation of bromonaphthoquinone 6d from naphthol followed by bromination and oxidation .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, has been analyzed using NMR and X-ray diffraction. These studies revealed that the molecules adopt a chair conformation with equatorial orientation of the substituents. Computational simulations, including DFT calculations, supported the experimental findings and provided insights into the conformational energy and optimal conformation of the aryl group .

Chemical Reactions Analysis

In the realm of brominated compounds, the reactivity of bromophenols has been investigated. Bromination of bis(3,4-dimethoxyphenyl)methanone yielded a series of brominated products under varying conditions. Subsequent reduction and demethylation reactions led to the synthesis of a natural product, 5,5'-methylene bis(3,4-dibrombenzene-1,2-diol), and its derivatives. These bromophenols were then tested for their antioxidant properties, demonstrating significant radical scavenging and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated dioxanes and bromophenols have been characterized through various techniques. The antioxidant properties of bromophenols were particularly notable, with in vitro assays indicating that these compounds possess effective antioxidant power, comparable to synthetic standard antioxidants. The studies suggest that the bromination of phenolic compounds can enhance their antioxidant capacity, which is an important consideration for the development of new pharmaceuticals and nutraceuticals .

科学研究应用

抗菌药物开发

4-溴萘并[1,8-de:4,5-d’e’]双[1,3]二氧杂环己烷与喹喔啉-1,4-二氧化物的结构相似,表明其在抗菌药物开发中具有潜力。 喹喔啉衍生物因其对细菌感染的广谱生物活性,已在临床和农业中得到应用 .

肿瘤学研究

具有二恶英结构的化合物,如我们的目标化合物,通常因其抗癌特性而受到关注。 它们通过各种类型的键与蛋白质、酶和受体相互作用,使其成为新型抗癌化合物的候选者 .

原虫感染的治疗

二恶英部分也存在于靶向原虫感染(如疟疾、锥虫病、利什曼病和阿米巴病)的药物中。 该化合物与生物靶标形成稳定相互作用的能力可用于治疗这些疾病 .

农业化学品

由于其反应活性,4-溴萘并[1,8-de:4,5-d’e’]双[1,3]二氧杂环己烷可用于合成具有农业应用的新型材料。 这可能包括开发新型杀虫剂或生长调节剂 .

有机光伏材料

该化合物具有强烈的缺电子性质,使其成为有机光伏材料的候选者。 它可以作为太阳能电池中低分子量发色团的构建单元,有助于开发经济高效的能源解决方案 .

OLED 器件合成

同样,在有机电子领域,4-溴萘并[1,8-de:4,5-d’e’]双[1,3]二氧杂环己烷可用于合成有机发光二极管 (OLED) 器件的组件。 其缺电子性质对于创建在施加电流时发光的材料非常有价值 .

新型杂环的合成

该化合物的独特结构为探索新的反应提供了可能性,特别是在杂环化合物的合成方面。 这些化合物因其多样的生物学特性而对药物化学至关重要.

材料科学

最后,该化合物的复杂结构和反应活性使其成为材料科学研究人员的宝贵资产。 它可以用于创建具有特定性质的新材料,用于高级应用.

属性

IUPAC Name |

2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO4/c13-6-3-9-10-7(14-4-16-9)1-2-8-11(10)12(6)17-5-15-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFYFWDZJHOTNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C3C(=CC(=C4C3=C(C=C2)OCO4)Br)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516357 |

Source

|

| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88051-30-3 |

Source

|

| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

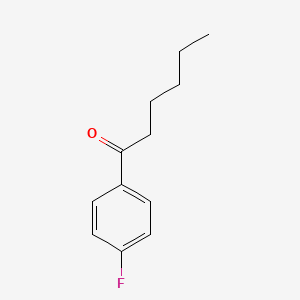

![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)